molecular formula C8H13N3O4S B7647020 [(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid

[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid

Cat. No. B7647020
M. Wt: 247.27 g/mol
InChI Key: OZEYQJUCLOUZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid, also known as DPP4 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPP4 inhibitors are a class of drugs that are used to treat type 2 diabetes by inhibiting the action of DPP4 enzyme, which is responsible for the breakdown of the incretin hormones.

Mechanism of Action

[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid inhibitor works by inhibiting the action of this compound enzyme, which is responsible for the breakdown of the incretin hormones GLP-1 and GIP. The inhibition of this compound enzyme leads to an increase in the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion, resulting in improved glucose control.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects such as improved glucose control, reduced HbA1c levels, weight loss, improved beta-cell function, and reduced cardiovascular risk factors. This compound inhibitor has also been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using [(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid inhibitor in lab experiments include its specificity and potency in inhibiting this compound enzyme, its ability to improve glucose control and beta-cell function, and its anti-inflammatory and anti-oxidant effects. The limitations include its potential off-target effects and the need for further research to fully understand its mechanism of action.

Future Directions

The future directions for [(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid inhibitor research include exploring its potential therapeutic applications in other diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Further research is also needed to fully understand its mechanism of action and potential off-target effects. The development of novel this compound inhibitors with improved specificity and potency is also an area of future research.

Synthesis Methods

The synthesis of [(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid inhibitor involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 4-(2-aminoethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with glycine methyl ester to obtain this compound.

Scientific Research Applications

[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as type 2 diabetes, obesity, and cardiovascular diseases. The inhibition of this compound enzyme leads to an increase in the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulates insulin secretion and reduces glucagon secretion, resulting in improved glucose control.

properties

IUPAC Name

2-[(1,3-dimethylpyrazol-4-yl)sulfonyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4S/c1-6-7(4-10(2)9-6)16(14,15)11(3)5-8(12)13/h4H,5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEYQJUCLOUZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N(C)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.